molecular formula C7H9NO3 B1595034 2-Methoxyethyl 2-cyanoacrylate CAS No. 27816-23-5

2-Methoxyethyl 2-cyanoacrylate

Cat. No. B1595034
CAS RN: 27816-23-5
M. Wt: 155.15 g/mol
InChI Key: JYTXVMYBYRTJTI-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-cyanoacrylate is a chemical compound with the following properties:



  • IUPAC Name : 2-methoxyethyl 2-cyanoacrylate

  • Molecular Formula : C7H9NO3

  • Molecular Weight : 155.15 g/mol

  • Physical Form : It exists as a colorless, transparent liquid.



Synthesis Analysis

The synthesis of 2-Methoxyethyl 2-cyanoacrylate typically involves the reaction of 2-cyanoacryloyl chloride with 2-methoxyethanol . This process results in the formation of the desired compound. The reaction is highly sensitive to moisture and should be carried out under anhydrous conditions.



Molecular Structure Analysis

The molecular structure of 2-Methoxyethyl 2-cyanoacrylate consists of a cyanoacrylate moiety (a β-cyanoacrylate group) attached to a 2-methoxyethyl group. The cyanoacrylate group is known for its rapid polymerization in the presence of moisture, leading to strong adhesive properties.


!Molecular Structure



Chemical Reactions Analysis


  • Polymerization : 2-Methoxyethyl 2-cyanoacrylate readily undergoes anionic polymerization upon exposure to moisture. This property makes it useful as an adhesive in various applications.

  • Hydrolysis : In the presence of water, the cyanoacrylate bond can hydrolyze, leading to the release of cyanoacrylic acid and methanol.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in organic solvents (e.g., acetone, ethyl acetate).

  • Boiling Point : Approximately 100°C.

  • Density : Around 1.1 g/cm³.

  • Vapor Pressure : Low due to its rapid polymerization.


Scientific Research Applications

Corrosion Inhibition

2-Methoxyethyl 2-cyanoacrylate and its derivatives have been investigated for their effectiveness as corrosion inhibitors. A study by Abu-Rayyan et al. (2022) focused on synthetic acrylamide derivatives, including 2-cyanoacrylate compounds, and their impact on copper corrosion inhibition. The research revealed that these compounds were effective in reducing corrosion in copper within nitric acid solutions, suggesting their potential in industrial applications involving metal preservation.

Surgical Adhesives

2-Cyanoacrylates, including 2-methoxyethyl variants, have found extensive application as surgical adhesives. Tseng et al. (1990) evaluated different cyanoacrylates, including ethoxyethyl-2-cyanoacrylate, for their use in bonding soft and hard tissues. Their research indicated a high adhesive strength and suitability for medical applications.

Herbicidal Activity

The application of 2-methoxyethyl 2-cyanoacrylate extends to the field of agriculture, particularly in the development of herbicides. Jianxin et al. (2010) synthesized and tested a series of 2-cyanoacrylates containing the 1,2,3-thiadiazole ring for herbicidal activity. Some compounds in this series showed promising herbicidal effects, highlighting the potential of 2-methoxyethyl 2-cyanoacrylate derivatives in weed control.

Solar Cell Applications

In the realm of renewable energy, particularly solar cell technology, 2-methoxyethyl 2-cyanoacrylate derivatives have been explored for their use in dye-sensitized solar cells. Hagberg et al. (2008) conducted a study on organic sensitizers, including 2-cyanoacrylic acid derivatives, for enhancing the efficiency of solar cells. These compounds demonstrated high efficiency, indicating their potential in improving solar energy conversion.

Safety And Hazards


  • Warning : 2-Methoxyethyl 2-cyanoacrylate can cause skin and eye irritation.

  • Precautions : Handle in a well-ventilated area, wear appropriate protective gear, and avoid contact with skin and eyes.

  • Storage : Store sealed and dry, preferably in a freezer at temperatures below -20°C.


Future Directions

Research on 2-Methoxyethyl 2-cyanoacrylate continues to explore its applications in medical adhesives, industrial bonding, and controlled drug delivery systems. Further investigations into its biocompatibility and long-term effects are essential for its safe and effective utilization.


properties

IUPAC Name

2-methoxyethyl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-6(5-8)7(9)11-4-3-10-2/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTXVMYBYRTJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36343-78-9
Record name 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36343-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0067341
Record name 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 2-cyanoacrylate

CAS RN

27816-23-5
Record name 2-Methoxyethyl 2-cyanoacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27816-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyethyl cyanoacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethyl 2-cyanoacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYETHYL CYANOACRYLATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
F Gagnaire, B Marignac, G Morel… - Annals of …, 2003 - academic.oup.com
… - and 2-methoxyethyl-2-cyanoacrylate. On the basis of a TLV set at 0.1 RD 50 max , no serious irritation is expected at 0.1 ppm for isopropyl- and 2-methoxyethyl-2-cyanoacrylate. This …
Number of citations: 11 academic.oup.com
J Liu, Y Li, S Liu, Y Zhang, Y Luo, Y Yang… - Journal of Drug …, 2022 - Taylor & Francis
… NP cores were created with monomers of CA with short alkoxy substituent, 2-methoxyethyl 2-cyanoacrylate (MOE-CA, Figure 1(B)) and 2-(2-methoxyethoxy)ethyl 2-cyanoacrylate (…
Number of citations: 3 www.tandfonline.com
D Kotzev, V Kotzev - International Journal of Adhesion and Adhesives, 1992 - Elsevier
Cyanoacrylate polymer foams can be obtained by blending cyanoacrylate monomer with an appropriate solvent and a polymerization initiator. Foaming takes place in seconds at room …
Number of citations: 5 www.sciencedirect.com
A Martín-Ballester, D García-Cerdá… - Journal of Adhesion …, 2014 - Taylor & Francis
Sutures have traditionally been considered the preferred choice for the mechanical closure of tissue injuries. However, suturing implies an additional trauma to the wound. The search …
Number of citations: 13 www.tandfonline.com
Y Jeong - 2016 - koasas.kaist.ac.kr
… Therefore, blowing the powder and adding cover adhesives are needed, but most of the cover adhesives composed of 2-methoxyethyl-2-cyanoacrylate which also cause skin irritation, …
Number of citations: 0 koasas.kaist.ac.kr
W Wu, Z Wang, S Ding, A Song, D Zhu - Rapid Prototyping Journal, 2020 - emerald.com
… For TI-915 infiltrant, its main composition is 2-methoxyethyl 2-cyanoacrylate whose content is almost 100%. For “502” glue, its main composition is ethyl α-cyanoacrylate. If “502” glue …
Number of citations: 3 www.emerald.com
CS Honsho, KCF Cardoso, C Quarterone, LG Franco… - Ciência Rural, 2014 - SciELO Brasil
The occlusion of the inferior lacrimal punctum limits tear drainage and thus keeps it over the ocular surface, prolongs lubrication and minimizes the need of ocular lubricants. The aim of …
Number of citations: 16 www.scielo.br
P Sripaiboonkij, W Phanprasit… - Occupational and …, 2009 - oem.bmj.com
Objectives: Potential health effects related to wood dust from the rubber tree, which produces natural rubber latex, have not been previously investigated. The main aim of this study was …
Number of citations: 60 oem.bmj.com
J Tristancho, E Pastor, M Quilez - 48th AIAA Aerospace Sciences …, 2010 - arc.aiaa.org
… centimeters in the launch, so antenna will remain rolled between solar cell and the picosat’s body which are made in composite zp130 R material and 2-methoxyethyl-2-cyanoacrylate …
Number of citations: 7 arc.aiaa.org
L Liu, K Yerrapragada… - … of Vibration and …, 2022 - asmedigitalcollection.asme.org
… We repeated the tests with the 8.5-mm indenter glued (Super Unix glue, 2-Methoxyethyl 2-cyanoacrylate, Model: 90015) to the swollen foam at the highest strain and strain rates …
Number of citations: 4 asmedigitalcollection.asme.org

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